molecular formula C15H25N3O3S B5091327 5-(3-heptan-3-yloxypropyliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one

5-(3-heptan-3-yloxypropyliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No.: B5091327
M. Wt: 327.4 g/mol
InChI Key: MEDZHJYSSSRGDK-UHFFFAOYSA-N
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Description

5-(3-heptan-3-yloxypropyliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a hydroxy group, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-heptan-3-yloxypropyliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidinone core, the introduction of the hydroxy and sulfanylidene groups, and the attachment of the heptan-3-yloxypropyliminomethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-heptan-3-yloxypropyliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfanylidene group can be reduced to form thiol derivatives.

    Substitution: The heptan-3-yloxypropyliminomethyl side chain can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the sulfanylidene group may produce thiol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its chemical properties may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-heptan-3-yloxypropyliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and sulfanylidene groups may play a role in binding to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinone derivatives with hydroxy and sulfanylidene groups. Examples include:

  • 5-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
  • 6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one

Uniqueness

What sets 5-(3-heptan-3-yloxypropyliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one apart is its unique side chain, which may confer distinct chemical and biological properties

Properties

IUPAC Name

5-(3-heptan-3-yloxypropyliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S/c1-3-5-7-11(4-2)21-9-6-8-16-10-12-13(19)17-15(22)18-14(12)20/h10-11H,3-9H2,1-2H3,(H3,17,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDZHJYSSSRGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)OCCCN=CC1=C(NC(=S)NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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